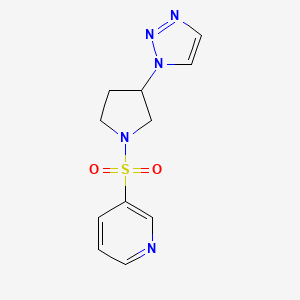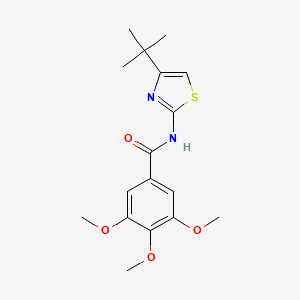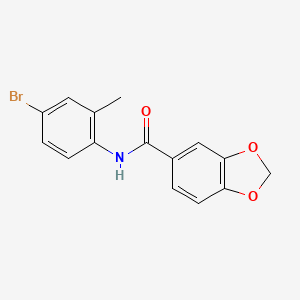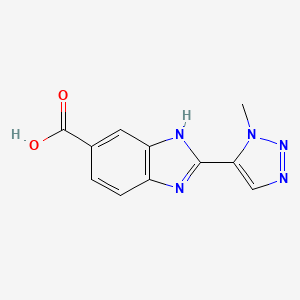![molecular formula C19H15ClN2O3S B2900530 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-41-7](/img/structure/B2900530.png)
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound that belongs to the class of chromenopyrimidine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The purpose of
Mechanism of Action
The mechanism of action of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood. However, it is believed that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, the compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Advantages and Limitations for Lab Experiments
The advantages of using 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments include its potential applications in anti-cancer, anti-inflammatory, and anti-microbial research. Additionally, the compound is relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One potential direction is to further investigate the mechanism of action of the compound. Additionally, the compound could be studied for its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders. Furthermore, the compound could be modified to improve its solubility and reduce its potential toxicity. Overall, this compound has shown promising potential for scientific research and warrants further investigation.
Synthesis Methods
The synthesis of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with malononitrile, followed by the reaction with 7-chloro-4-hydroxyquinoline to form the intermediate compound. The intermediate compound is then reacted with thiourea to obtain the final product. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Scientific Research Applications
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also shown promise as an anti-microbial agent by inhibiting the growth of various bacterial strains.
properties
IUPAC Name |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-24-15-5-3-4-12(16(15)23)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8,23H,2,9H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUPAUYJLWFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

![5-methyl-4-oxo-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2900453.png)
![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)



![4-(benzylthio)-7-bromo-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2900460.png)



![3-benzyl-10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2900469.png)
![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)